molecular formula C14H10F3NO3 B14030932 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene CAS No. 919278-58-3

1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B14030932
CAS No.: 919278-58-3
M. Wt: 297.23 g/mol
InChI Key: PQHAGJZUICATRL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene typically involves the nitration of 1-(Benzyloxy)-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a bioactive agent .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of the benzyloxy, nitro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

919278-58-3

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

1-nitro-3-phenylmethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-12(18(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PQHAGJZUICATRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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